molecular formula C23H15F2N4NaO3 B1192820 Hoipin-8

Hoipin-8

Cat. No.: B1192820
M. Wt: 456.4 g/mol
InChI Key: DLJPWYFLGYVMKV-WGCWOXMQSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HOIPIN-8 is a potent inhibitor of the linear ubiquitin chain assembly complex (LUBAC). It is a derivative of HOIPIN-1, with significantly enhanced potency. This compound exhibits a 255-fold increase in petit-LUBAC inhibition and is 10-fold and 4-fold more effective in inhibiting LUBAC- and TNF-α-mediated NF-κB activation, respectively, compared to HOIPIN-1 .

Preparation Methods

The preparation of HOIPIN-8 involves the synthesis of the HOIP RING2-LDD –HOIPIN conjugate. This is achieved by mixing HOIP RING2-LDD (400 μM) and HOIPIN-1 (520 μM) or this compound (520 μM) in 10 mM Tris-HCl buffer (pH 8.0) containing 50 mM NaCl, and incubating the mixture at 4°C overnight . Industrial production methods for this compound are not widely documented, but the compound is typically synthesized in research laboratories for scientific studies.

Chemical Reactions Analysis

HOIPIN-8 undergoes several types of chemical reactions, primarily focusing on its inhibitory effects on LUBAC. It selectively suppresses the linear ubiquitin level and inhibits the RING-HECT-hybrid reaction in HOIP by modifying the active Cys885. Common reagents used in these reactions include TNF-α, IL-1β, and poly(I:C) . The major products formed from these reactions are the inhibited forms of LUBAC and reduced NF-κB activation .

Scientific Research Applications

Biological Activity

HOIPIN-8 is a small molecule inhibitor specifically targeting the linear ubiquitin chain assembly complex (LUBAC), which plays a crucial role in various cellular processes, including inflammation, immune responses, and cancer progression. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound inhibits the activity of HOIP (HOIL-1 interacting protein), a component of LUBAC, leading to the suppression of linear ubiquitination. This inhibition affects several signaling pathways, particularly those involving NF-κB, which is pivotal in regulating inflammation and cell survival.

  • Inhibition of NF-κB Activation :
    • This compound has been shown to significantly reduce NF-κB activation in various cancer cell lines. For instance, in A431 cells treated with EGF, this compound inhibited the phosphorylation of IκBα and p65, key components in the NF-κB signaling pathway .
    • The compound also down-regulated the expression of pro-inflammatory cytokines such as IL-6 and IL-8 induced by EGF .
  • Impact on Cancer Cell Proliferation :
    • Studies indicate that this compound effectively inhibits cell proliferation and clonogenicity across multiple cancer types. In A431, MCF-7, and MDA-MB-231 cell lines, treatment with this compound led to a marked decrease in cell growth and induced apoptosis .
    • In hepatocellular carcinoma (HCC) cell lines (HepG2 and Hep3B), this compound demonstrated an IC50 value ranging from 70–100 µM for proliferation inhibition, with significant effects observed at lower concentrations .

Case Studies

  • Neurodegenerative Diseases :
    • In a study examining TDP-43 aggregation associated with neurodegeneration, this compound treatment reduced the cytoplasmic aggregation of truncated TDP-43 mutants in Neuro2a cells. This suggests that inhibition of LUBAC activity by this compound may ameliorate neuroinflammatory responses linked to TDP-43 pathology .
  • Tumorigenesis :
    • A study involving xenograft models revealed that administration of this compound significantly impaired tumor growth by over 70% in nude mice bearing A431 epidermal tumors. The treatment also led to increased apoptosis within the tumor microenvironment .
  • HCC Progression :
    • Research highlighted that this compound not only suppressed the proliferation and invasion of HCC cells but also enhanced apoptosis when combined with TNF-α treatment. This dual action underscores its potential as a therapeutic agent against aggressive cancer types .

Data Tables

Cell Line IC50 (µM) Effect on Proliferation Effect on Apoptosis
A431~50Significant inhibitionIncreased
MCF-7~40Significant inhibitionIncreased
MDA-MB-231~60Significant inhibitionIncreased
HepG270–100Significant inhibitionEnhanced with TNF-α
Hep3B70–100Significant inhibitionEnhanced with TNF-α

Properties

Molecular Formula

C23H15F2N4NaO3

Molecular Weight

456.4 g/mol

IUPAC Name

sodium;2-[(E)-3-[2,6-difluoro-4-(1H-pyrazol-4-yl)phenyl]-3-oxoprop-1-enyl]-4-(1-methylpyrazol-4-yl)benzoate

InChI

InChI=1S/C23H16F2N4O3.Na/c1-29-12-17(11-28-29)13-2-4-18(23(31)32)14(6-13)3-5-21(30)22-19(24)7-15(8-20(22)25)16-9-26-27-10-16;/h2-12H,1H3,(H,26,27)(H,31,32);/q;+1/p-1/b5-3+;

InChI Key

DLJPWYFLGYVMKV-WGCWOXMQSA-M

SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2)C(=O)[O-])C=CC(=O)C3=C(C=C(C=C3F)C4=CNN=C4)F.[Na+]

Isomeric SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2)C(=O)[O-])/C=C/C(=O)C3=C(C=C(C=C3F)C4=CNN=C4)F.[Na+]

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2)C(=O)[O-])C=CC(=O)C3=C(C=C(C=C3F)C4=CNN=C4)F.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HOIPIN-8;  HOIPIN 8;  HOIPIN8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hoipin-8
Reactant of Route 2
Reactant of Route 2
Hoipin-8
Reactant of Route 3
Reactant of Route 3
Hoipin-8
Reactant of Route 4
Reactant of Route 4
Hoipin-8
Reactant of Route 5
Reactant of Route 5
Hoipin-8
Reactant of Route 6
Reactant of Route 6
Hoipin-8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.